1-Benzothiophene-5-carboxylic acid
Overview
Description
1-Benzothiophene-5-carboxylic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused with a thiophene ring. The carboxylic acid group at the 5-position introduces reactivity that can be exploited for further chemical modifications and applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 1-benzothiophene-5-carboxylic acid, can be achieved through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium compounds or promoted by radical initiators, leading to different benzothiophene derivatives with varying yields . Additionally, novel methods for the synthesis of 1-benzothiophene-3-carboxylic acid derivatives have been reported, which may be adaptable for the synthesis of the 5-carboxylic acid isomer .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives has been characterized by techniques such as single-crystal X-ray analysis. These compounds, including benzo[1,2-b:4,5-b']dichalcogenophenes, exhibit planar molecular structures with a herringbone arrangement, which is a common feature among aromatic heterocycles . The crystal structure of 1-benzothiophene-2-carboxylic acid, a closely related compound, has been determined, revealing a complex 3D arrangement with hydrogen-bonded dimers and π-π interactions . These structural insights are crucial for understanding the properties and reactivity of 1-benzothiophene-5-carboxylic acid.
Chemical Reactions Analysis
Benzothiophene derivatives undergo various chemical reactions due to the presence of both the aromatic system and the functional groups attached to it. For instance, the carboxylic acid group allows for decarboxylation, esterification, and the formation of amides and other derivatives . The thiophene moiety also contributes to the reactivity, participating in electrophilic aromatic substitution and coupling reactions. The specific reactivity of 1-benzothiophene-5-carboxylic acid would depend on the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The planarity and aromaticity of the benzothiophene core contribute to the stability and electronic properties of these compounds. Their physicochemical properties, such as redox behavior and UV-vis absorption, can be studied using cyclic voltammetry and spectroscopic methods . The presence of the carboxylic acid group in 1-benzothiophene-5-carboxylic acid would affect its solubility, acidity, and potential for forming hydrogen bonds and salts with various cations.
Scientific Research Applications
Crystal Structure and Pharmacological Activities
1-Benzothiophene derivatives, such as 1-benzothiophene-2-carboxylic acid, have been shown to exhibit various pharmacological activities and have been used to treat different diseases. A study by Dugarte-Dugarte et al. (2021) explored the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, providing insights into its complex 3D arrangement and hydrogen bonding interactions, which are crucial for its pharmacological effectiveness (Dugarte-Dugarte et al., 2021).
Synthesis and Characterization
Jayaraman et al. (2010) reported the chemoselective synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, characterizing it using IR, NMR, and LCMS techniques. This study contributes to understanding the chemical properties and potential applications of such compounds (Jayaraman et al., 2010).
Novel Synthesis Methods
Litvinova and Tikhomirov (2021) reviewed novel and modified methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives, emphasizing the importance of these methods in creating heterocyclic compounds with potential applications in various fields (Litvinova & Tikhomirov, 2021).
Molecular Docking Analysis
Sagaama and Issaoui (2020) conducted a theoretical study on the molecular geometry and pharmaceutical properties of 1-benzothiophene-2-carboxylic acid, utilizing molecular docking analysis. This research is significant for understanding the interaction of these compounds with biological targets (Sagaama & Issaoui, 2020).
Applications in Organic Electronics
Gao et al. (2008) synthesized coplanar benzo[1,2-b:4,5-b']bis[b]benzothiophenes, a class of compounds related to 1-benzothiophene, for use in organic field-effect transistors. This research highlights the potential of benzothiophene derivatives in the field of molecular electronics (Gao et al., 2008).
Antimicrobial Activity
Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of certain benzothiophene derivatives, suggesting the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Future Directions
Benzothiophene and its derivatives, including 1-Benzothiophene-5-carboxylic acid, are considered promising scaffolds for drug design due to their structural similarities with active compounds . Future research could focus on exploring the potential of 1-Benzothiophene-5-carboxylic acid in various therapeutic applications, as well as developing more efficient synthesis methods.
properties
IUPAC Name |
1-benzothiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBYTKLWZRHESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383672 | |
Record name | 1-benzothiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophene-5-carboxylic acid | |
CAS RN |
2060-64-2 | |
Record name | Benzo[b]thiophene-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2060-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzothiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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